2-chloro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-14-6-2-1-5-13(14)15(22)19-11-12-7-8-18-16(20-12)21-9-3-4-10-21/h1-2,5-8H,3-4,9-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJQDRDOZPKTQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide typically involves a multi-step process:
Formation of the Pyrimidine Intermediate: The initial step involves the synthesis of the pyrimidine intermediate. This can be achieved by reacting 2-chloropyrimidine with pyrrolidine under basic conditions to form 2-(pyrrolidin-1-yl)pyrimidine.
Benzamide Formation: The next step involves the formation of the benzamide moiety. This can be done by reacting 2-chlorobenzoyl chloride with an appropriate amine to form the benzamide intermediate.
Coupling Reaction: Finally, the pyrimidine intermediate is coupled with the benzamide intermediate under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the benzamide moiety can undergo nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides. Reduction reactions can also occur, potentially reducing the pyrimidine ring or the benzamide moiety.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Major Products
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Reduced forms of the pyrimidine or benzamide moieties.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be investigated for its activity against various biological targets, including enzymes, receptors, and ion channels.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Compound 3 ()
- Structure: N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide.
- Key Differences: Replaces the pyrrolidinylpyrimidine group with a chlorophenyl-substituted chromene system. The additional chloro and cyano groups increase steric bulk and electron-withdrawing effects.
EP 4 374 877 A2 ()
- Structure : Fluorinated pyrimidine-pyrrolidine derivative with a diazaspirodecene-carboxamide backbone.
- Key Differences : Incorporates difluoro and trifluoromethyl groups, enhancing metabolic stability and electronegativity. The spirocyclic system introduces rigidity.
- Hypothesized Impact : Increased resistance to oxidative metabolism due to fluorine atoms, possibly extending half-life .
Benzamide Derivatives with Alternative Heterocycles
N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide Hydrochloride ()
- Structure: Morpholino-substituted pyrimidine linked to a benzamide via a cyanomethyl group.
- Key Differences: Morpholine (oxygen-containing) vs. pyrrolidine (nitrogen-only) heterocycle. The cyanomethyl group introduces polarity.
- Hypothesized Impact: Morpholine may improve aqueous solubility, while the cyanomethyl group could influence transporter-mediated uptake .
BJ25920 ()
- Structure : 2-chloro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide.
- Key Differences : Replaces pyrimidine with imidazo-pyridazine and adds a methoxy group.
- Hypothesized Impact : The pyridazine ring’s electron-deficient nature may alter binding kinetics, while the methoxy group could enhance membrane permeability .
Comparative Data Table
Research Findings and Implications
- Pyrrolidine vs. Morpholine : Pyrrolidine’s hydrophobic nature may favor CNS penetration, whereas morpholine’s polarity could restrict it to peripheral tissues .
- Scaffold Rigidity : Spirocyclic or fused-ring systems (e.g., Compound 3) may limit target promiscuity but reduce synthetic accessibility compared to the target’s simpler pyrimidine scaffold .
Biological Activity
2-chloro-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanism of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 316.78 g/mol. Its structure features a chloro group, a pyrrolidine moiety, and a pyrimidine ring, which contribute to its biological activity.
Target Receptors
The primary target for this compound is the κ-opioid receptor (KOR) . It acts as an antagonist at this receptor, which is involved in various neurological processes including pain perception and mood regulation.
Biochemical Pathways
KOR antagonists like this compound can influence the release of dopamine , a neurotransmitter crucial for reward and motivation pathways in the brain. This modulation can lead to significant effects on mood and behavior, making it a candidate for further research in psychiatric disorders.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related compounds in the benzamide class. For instance, pyrrole benzamide derivatives have shown potent activity against Staphylococcus aureus with minimum inhibitory concentration (MIC) values between 3.12 and 12.5 μg/mL . While specific data on this compound is limited, its structural similarities suggest potential antibacterial efficacy.
Neuroleptic Activity
Research into similar benzamides indicates that modifications can enhance neuroleptic activity. For example, certain derivatives have been shown to exhibit improved potency compared to traditional neuroleptics like haloperidol . The specific impact of this compound on neuroleptic activity remains to be fully elucidated but warrants investigation due to its structural characteristics.
In Vivo Studies
A study evaluating the effects of related benzamide compounds on apomorphine-induced stereotyped behavior in rats demonstrated that certain modifications significantly increased antipsychotic efficacy while reducing side effects . This suggests that similar evaluations of this compound could yield valuable insights into its therapeutic potential.
Data Table: Comparative Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
